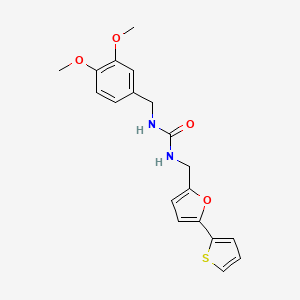

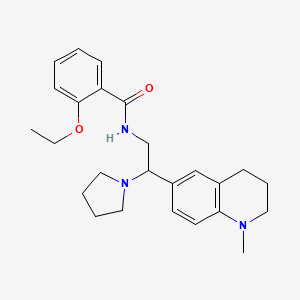

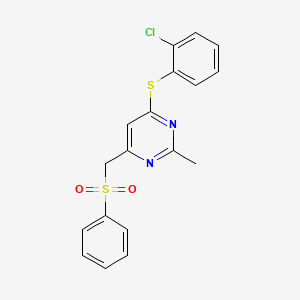

![molecular formula C24H23FN4O2 B2535777 5-(cyclopropylcarbonyl)-N-(3-methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide CAS No. 1207025-54-4](/img/structure/B2535777.png)

5-(cyclopropylcarbonyl)-N-(3-methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-(cyclopropylcarbonyl)-N-(3-methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a thieno ring, which is a five-membered ring with one sulfur atom . The molecule also has a cyclopropylcarbonyl group, a methoxyphenyl group, and a sulfonamide group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and thieno rings would give the molecule a certain rigidity, while the other groups could influence its shape and reactivity .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its structure and the conditions. For example, the pyridine ring could potentially participate in electrophilic substitution reactions, while the sulfonamide group could be hydrolyzed under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group could increase its solubility in water, while the aromatic rings could contribute to its stability .Scientific Research Applications

Synthesis and Antimicrobial Activity

Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds, including various heterocycles based on sulfonamide structures, have shown potential in addressing bacterial infections through the inhibition of microbial growth. The research highlights the chemical versatility and biological relevance of sulfonamide compounds in developing new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).

Antitumor Applications

Antitumor sulfonamides have been explored for their ability to inhibit cancer cell proliferation. Specific sulfonamide compounds have been identified as potent cell cycle inhibitors, showing promise in clinical trials as antimitotic agents and antiproliferative agents. This research underscores the potential of sulfonamide derivatives in oncology, particularly in targeting and inhibiting cancer cell growth (Owa et al., 2002).

Docking Studies and COX-2 Inhibition

Docking studies have demonstrated the binding orientations and interactions of sulfonamide derivatives within the active site of enzymes, such as cyclooxygenase-2 (COX-2). These studies provide a molecular basis for the design of selective COX-2 inhibitors, offering insights into developing new therapeutic agents for inflammation and pain management (Al-Hourani et al., 2015).

Carbonic Anhydrase Inhibition

Research on sulfonamides has extensively focused on their role as carbonic anhydrase inhibitors. These inhibitors have applications in treating various conditions, such as glaucoma, edema, and neurological disorders. The specificity and potency of sulfonamide derivatives against different carbonic anhydrase isoforms highlight their therapeutic potential (Supuran, 2016).

Future Directions

properties

IUPAC Name |

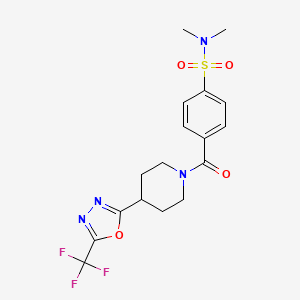

1-(3-cyano-6-fluoroquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23FN4O2/c1-31-22-5-3-2-4-17(22)14-28-24(30)16-8-10-29(11-9-16)23-18(13-26)15-27-21-7-6-19(25)12-20(21)23/h2-7,12,15-16H,8-11,14H2,1H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RISFMHAOBBKPJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-benzyl-3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2535702.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2535707.png)

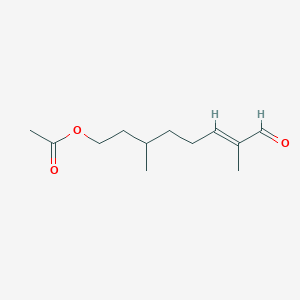

![[1-[[4-(Furan-2-yl)thiophen-2-yl]methylamino]-2-methyl-1-oxopropan-2-yl] acetate](/img/structure/B2535712.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole](/img/structure/B2535715.png)

![4-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B2535716.png)